molecular formula C21H17N3O4S2 B392279 2-(2-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-(2-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B392279
M. Wt: 439.5g/mol
InChI Key: GHFSXYKSTWTNHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a benzothiazole moiety, and an isoindole dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole intermediate, which is then coupled with the isoindole dione structure through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the isoindole dione structure can be reduced to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

2-(2-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzothiazole moiety may play a role in binding to metal ions or other cofactors, while the morpholine ring can participate in hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE apart is its combination of the benzothiazole and isoindole dione structures, which provide unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H17N3O4S2

Molecular Weight

439.5g/mol

IUPAC Name

2-[2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3-benzothiazol-6-yl]isoindole-1,3-dione

InChI

InChI=1S/C21H17N3O4S2/c25-18(23-7-9-28-10-8-23)12-29-21-22-16-6-5-13(11-17(16)30-21)24-19(26)14-3-1-2-4-15(14)20(24)27/h1-6,11H,7-10,12H2

InChI Key

GHFSXYKSTWTNHL-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)CSC2=NC3=C(S2)C=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O

Canonical SMILES

C1COCCN1C(=O)CSC2=NC3=C(S2)C=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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